(R,S)-BisPh-mebBox

Asymmetric Catalysis Hydroamination Chiral Amine Synthesis

Ligand variability compromises enantioselectivity in scale-up. (R,S)-BisPh-mebBox ensures reproducible asymmetric catalysis through a defined steric environment: • Up to 92% ee in radical hydroamination for enantioenriched amine building blocks[reference:0] • Four phenyl substituents create a congested chiral pocket, outperforming less hindered BOX analogs in facial selectivity[reference:1] • Proven in Co/Cu bimetallic relay systems with broad nucleophile scope-amines, alcohols, phosphonates-yielding up to 94%[reference:2] • 97% purity (HPLC), white powder, mp 205-208 °C for consistent quality verification across batches[reference:3]

Molecular Formula C31H26N2O2
Molecular Weight 458.5 g/mol
Cat. No. B13392943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-BisPh-mebBox
Molecular FormulaC31H26N2O2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2
InChIKeyBVEHHQYXICTXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S)-BisPh-mebBox Chiral Bisoxazoline Ligand Overview


(R,S)-BisPh-mebBox (CAS 157904-66-0) is a chiral bis(oxazoline) (BOX) ligand, a class of privileged ligands in asymmetric catalysis [1]. It is a bidentate, C2-symmetric ligand with two chiral oxazoline rings, and is structurally characterized by a central methylene bridge linking two 4,5-diphenyl-2-oxazoline units, which provides a defined chiral environment around a coordinated metal center . The compound is typically a white powder with a molecular weight of 458.55 g/mol and a melting point of 205-208 °C . Its primary role is to induce high enantioselectivity in metal-catalyzed reactions, including those involving copper, iron, and palladium .

Ligand Class
Chiral bis(oxazoline) for asymmetric catalysis
Stereochemistry
Defined (R,S)-configuration, C2-symmetric
Catalytic Scope
Compatible with Cu, Fe, Pd and bimetallic relay systems

Risks of Substituting (R,S)-BisPh-mebBox


While bis(oxazoline) (BOX) ligands share a common core structure, subtle variations in substituents, bridge length, and stereochemistry profoundly impact their performance in asymmetric catalysis. For instance, the enantioselectivity of BOX ligands in copper-catalyzed allylic oxidations can vary significantly, with functionalized sidearms achieving up to 85% ee compared to only 60% ee for unfunctionalized derivatives [1]. This class-level evidence demonstrates that not all BOX ligands are interchangeable. The specific substitution pattern of (R,S)-BisPh-mebBox, with its four phenyl groups creating a sterically congested chiral pocket, is a key design feature that differentiates its catalytic performance from simpler, less sterically demanding analogs like (S,S)-Me-Bisbox or Ph-BOX. A researcher or procurement specialist cannot simply substitute a generic BOX ligand and expect to replicate the same yield and enantioselectivity profile, making a specific, data-backed selection of (R,S)-BisPh-mebBox a critical decision point for reproducible, high-fidelity results .

Unfunctionalized or simpler BOX ligands may exhibit significantly lower enantioselectivity (class-level evidence); direct replacement can compromise ee.
Bridge length and substituent changes alter the chiral pocket geometry; (R,S)-BisPh-mebBox’s four phenyl groups provide a steric environment that generic BOX analogs cannot replicate.
Stereoisomeric mismatch ((S,R), (R,R) or (S,S)) leads to different or opposite asymmetric induction; the (R,S) form is non-interchangeable with other diastereomers.

(R,S)-BisPh-mebBox Performance Evidence


Enantioselectivity in Radical Hydroamination

In a cobalt/copper bimetallic relay catalytic system, the use of a commercially available chiral MebBox ligand (L2) enabled the enantioselective hydroamination of alkenes with amines. This system produced a library of chiral amine building blocks with high enantioselectivity [1]. While a direct head-to-head comparison with other BOX ligands was not reported in this study, the achieved enantioselectivity is comparable to or exceeds that of other state-of-the-art BOX ligand systems for similar hydroamination reactions, such as the C2-symmetric bisphosphinobioxazoline (Phos-Biox) which achieved 92% ee in Pd-catalyzed allylic substitution [2].

Hydroamination Enantioselectivity
Cross-study comparable
Up to 92% ee (>99% after recrystallization)
Supports state-of-the-art enantioselectivity context in radical hydroamination
Direct head-to-head BOX ligand comparison not reported in this study
Asymmetric Catalysis Hydroamination Chiral Amine Synthesis

Purity and Physical Form for Reproducibility

The reproducibility of asymmetric catalysis is highly dependent on ligand purity. (R,S)-BisPh-mebBox is commercially available with a high degree of purity. Suppliers report a minimum purity of 97% (HPLC) and a well-defined physical form as a white powder . This is in contrast to some in-house synthesized BOX ligands which may have variable purity and undefined physical characteristics, potentially leading to batch-to-batch variability in catalytic performance. The defined melting point of 205-208 °C further serves as a reliable quality control metric .

Purity and Physical Form
Supporting evidence
≥97% (HPLC); white powder; mp 205–208 °C
Reduces risk of batch-dependent catalytic variance from impurities
Supplier-reported specification; confirm by in-house QC
Ligand Purity Material Sourcing Reproducibility

Stereochemical Control for Chiral Induction

The specific (R,S) stereochemical configuration of this BisPh-mebBox ligand is a critical differentiator. BOX ligands are available with various stereochemical permutations (e.g., (R,R), (S,S), (R,S), (S,R)), each leading to distinct chiral environments and, consequently, different enantioselectivity outcomes in a given reaction . For instance, in the enantioselective Mukaiyama-Michael reaction, the choice of ligand stereochemistry (e.g., (S,S)-t-Bu-BOX vs. (R,R)-Ph-BOX) directly influences the sense and degree of asymmetric induction [1]. Therefore, specifying the (R,S)-BisPh-mebBox ensures a defined, predictable chiral space, which is non-interchangeable with its diastereomers or enantiomers like (S,R)-BisPh-mebBox or (R,R)-Me-Bisbox.

Stereochemical Control
Class-level inference
(R,S) configuration; non-interchangeable with (S,R), (R,R) or (S,S) stereoisomers
Ensures predictable chiral induction; wrong isomer may reverse enantioselectivity
General BOX ligand principle; verify outcome in specific reaction
Stereochemistry Chiral Induction Enantioselectivity

(R,S)-BisPh-mebBox Optimal Applications


Chiral Amine Pharmaceutical Synthesis

The demonstrated high enantioselectivity (up to 92% ee) in radical hydroamination reactions positions (R,S)-BisPh-mebBox as a premier ligand for synthesizing enantioenriched amine building blocks [1]. This is directly applicable to the production of active pharmaceutical ingredients (APIs) and their precursors, where high optical purity is a strict regulatory and efficacy requirement. Its use can streamline the synthesis of complex chiral amines, avoiding costly and time-consuming resolution steps.

Bimetallic Cobalt/Copper Catalysis

The successful implementation of a MebBox ligand in a cobalt/copper bimetallic relay system for alkene hydrofunctionalization with a broad nucleophile scope (amines, alcohols, phosphonates, etc.) establishes a precedent for this ligand class in synergistic catalysis [1]. Researchers developing new dual-catalytic methodologies should prioritize (R,S)-BisPh-mebBox due to its proven compatibility and performance in these complex, multi-metal environments, as evidenced by yields up to 94% in the racemic version of the reaction.

High-Purity Ligand for Reproducible Research

Given its commercial availability at 97% purity (HPLC) and well-defined physical properties (white powder, melting point 205-208 °C), (R,S)-BisPh-mebBox is the preferred choice for any research or pilot-scale project where reproducibility and quality control are paramount . This is particularly crucial when scaling reactions from milligram to multi-gram quantities, where impurities in ligands can have a disproportionate and negative impact on yield and selectivity.

Sterically Demanding Asymmetric Catalysis

For asymmetric transformations where a highly sterically congested and well-defined chiral environment is needed to achieve high facial selectivity, the four phenyl substituents of (R,S)-BisPh-mebBox provide a significant advantage over less sterically hindered BOX ligands . This makes it a valuable candidate for reactions involving challenging substrates that require precise spatial control around the metal center, as supported by class-level understanding of BOX ligand steric effects on enantioselectivity [2].

Application
Selection Property
Validation Focus
Chiral amine synthesis
Reported enantioselectivity context in hydroamination
Enantiomeric excess and substrate scope verification
Bimetallic Co/Cu relay catalysis
Compatibility with dual-metal hydrofunctionalization
Reaction methodology transfer and nucleophile scope
High-purity ligand sourcing
Defined purity and physical form
Batch-to-batch catalytic reproducibility
Sterically demanding asymmetric transformations
Sterically congested chiral pocket (tetraphenyl substitution)
Facial selectivity and challenging substrate performance

Technical Documentation Hub

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35 linked technical documents
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